5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

Medicinal Chemistry Structure-Activity Relationships Isatin Derivatives

5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic N-alkylated 5-chloroisatin derivative with molecular formula C17H14ClNO3 and a molecular weight of 315.7 g/mol. It belongs to the indole-2,3-dione (isatin) family, characterized by a chloro substituent at the 5-position of the indole core and a 2-(2-methylphenoxy)ethyl side chain at the N-1 position.

Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
Cat. No. B12110057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione
Molecular FormulaC17H14ClNO3
Molecular Weight315.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
InChIInChI=1S/C17H14ClNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3
InChIKeyNNOCAUIZQAEUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione: Structural Identity and Procurement Baseline


5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic N-alkylated 5-chloroisatin derivative with molecular formula C17H14ClNO3 and a molecular weight of 315.7 g/mol . It belongs to the indole-2,3-dione (isatin) family, characterized by a chloro substituent at the 5-position of the indole core and a 2-(2-methylphenoxy)ethyl side chain at the N-1 position . This compound is primarily available as a research-grade screening compound (≥95% purity) from multiple specialist suppliers .

Why 5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione Cannot Be Interchanged with Its Closest Analogs


Within the N-substituted isatin chemical space, subtle variations in substituent position and identity profoundly affect molecular recognition, solid-state packing, and biological activity. The 5-chloro substitution pattern on the isatin core, combined with the ortho-methylphenoxyethyl N-alkyl side chain, creates a unique three-dimensional electronic distribution that differs from the 7-chloro positional isomer, the des-chloro analog, and the 4-substituted phenoxy pendant isatin series (PI1–PI12) . Class-level evidence from phenoxy pendant isatins demonstrates that even single-atom changes (e.g., H vs. Cl at the 5-position) alter acetylcholinesterase inhibitory potency, as seen with PI1 (R2=H, IC50=0.52 μg/mL) versus PI2 (R2=Cl, IC50=0.72 μg/mL) [1]. Direct substitution is not scientifically justifiable without confirmatory experimental validation.

5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione: Product-Specific Differentiation Evidence


Electronic Effect Differentiation: 5-Chloro vs. Des-Chloro Analog on the Isatin Core

The presence of the electron-withdrawing chloro substituent at the 5-position of the indole-2,3-dione scaffold distinguishes this compound from its direct des-chloro analog, 1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione . In the phenoxy pendant isatin series, the introduction of a chlorine atom at the analogous position was shown by Mehreen et al. (2022) to modulate acetylcholinesterase (AChE) inhibitory activity, yielding an IC50 of 0.72 ± 0.012 μg/mL for the 5-chloro derivative (PI2) compared to 0.52 ± 0.073 μg/mL for the unsubstituted parent (PI1) [1]. Although the N-substituent in the PI series is a 4-substituted phenoxyethyl chain rather than the 2-methylphenoxyethyl chain of the target compound, the ~1.4-fold shift in potency provides direct class-level evidence that 5-chloro substitution on the isatin core leads to a measurable and quantifiable change in biological target engagement [1].

Medicinal Chemistry Structure-Activity Relationships Isatin Derivatives

Positional Isomer Differentiation: 5-Chloro vs. 7-Chloro Substitution on the Indole-2,3-dione Scaffold

The target compound carries the chloro substituent at the 5-position of the indole-2,3-dione ring, distinguishing it from the commercially available 7-chloro positional isomer, 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione (CAS not assigned, MW identical at 315.7 g/mol) . In isatin chemistry, the C5 and C7 positions are electronically and sterically non-equivalent due to their differing distances from the N-1 atom and the carbonyl groups at C2 and C3. Computational studies on 5-chloroisatin derivatives have established that the 5-chloro substitution alters frontier molecular orbital (HOMO/LUMO) energies and molecular electrostatic potential surfaces compared to other substitution patterns, which directly impacts nucleophilic/electrophilic reactivity and target binding [1]. This positional isomerism means the two compounds are not interchangeable in any structure-activity relationship (SAR) campaign or biological assay without requiring independent validation.

Chemical Biology Molecular Recognition Isatin Chemistry

Predicted Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness

Computational property prediction using the ZINC database (ZINC ID: ZINC2297259408) provides a baseline physicochemical profile for the target compound [1]. Key predicted descriptors include molecular weight (315.75 g/mol), calculated logP, topological polar surface area (tPSA), and hydrogen bond donor/acceptor counts, which collectively influence membrane permeability and oral bioavailability [1]. The ortho-methyl substitution on the phenoxy ring distinguishes this compound from the para-substituted phenoxy pendant isatin series reported by Mehreen et al. (2022), where all compounds bear a 4-substituted phenoxyethyl chain [2]. This ortho substitution introduces steric hindrance near the ether linkage, which is predicted to reduce conformational flexibility (fewer energetically accessible rotamers) compared to the para-substituted analogs, potentially leading to a more restricted pharmacophoric presentation [2].

Computational Chemistry Drug Discovery ADME Prediction

Class-Level Biological Activity: 5-Chloroisatin Derivatives as Antibacterial Agents

Tribak et al. (2017) demonstrated that N-alkylated 5-chloroisatin derivatives, synthesized via phase-transfer-catalyzed N-alkylation, exhibit antibacterial activity against a range of Gram-positive and Gram-negative organisms [1]. While the specific compound 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione was not explicitly tested in this study, it shares the 5-chloroisatin N-alkyl pharmacophore with the active derivatives. The synthetic methodology developed in that study (room-temperature N-alkylation in the presence of base and phase-transfer catalyst) is directly applicable to the target compound, having been used to generate a library of 5-chloroisatin derivatives with yields ranging from good to excellent [1][2].

Antimicrobial Research 5-Chloroisatin Antibiotic Adjuvant

Optimal Research and Procurement Scenarios for 5-Chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione


Structure-Activity Relationship (SAR) Expansion of Phenoxy Pendant Isatin AChE Inhibitors

Given the established AChE inhibitory activity of the phenoxy pendant isatin class (IC50 values between 0.52 and 0.72 μg/mL for lead compounds PI1, PI2, and PI4) [1], and the absence of any ortho-substituted phenoxy derivative in the published PI1–PI12 library, 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione serves as a strategic SAR probe to interrogate the effect of ortho-methyl steric hindrance on AChE binding. The 5-chloro substitution provides a direct electronic comparison point with PI2 (5-chloro, para-substituted phenoxy), allowing researchers to deconvolute the contributions of electronic (Cl) versus steric (ortho-CH3) effects on inhibitory potency [1].

N-Alkyl 5-Chloroisatin Antibacterial Library Diversification

The N-alkylation methodologies validated by Tribak et al. (2017) on 5-chloroisatin provide a synthetic foundation for generating novel antibacterial candidates [2]. The target compound's ortho-methylphenoxyethyl N-substituent introduces a different steric and hydrogen-bonding profile compared to the alkyl and benzyl substituents previously explored in the 5-chloroisatin antibacterial series. Researchers can use this compound as a starting point for synthesizing spirocyclic, hydrazone, or metal-complex derivatives with potentially enhanced antibacterial potency or altered spectrum of activity [2][3].

Crystal Engineering and Supramolecular Chemistry Studies of Halogenated Isatins

The solid-state self-assembly behavior of phenoxy pendant isatins, driven by antiparallel π···π stacking and CO···CO interactions, has been structurally characterized for 5-chloro-substituted PI4 [1]. The target compound, bearing both 5-chloro and ortho-methyl substituents, provides a crystallographically interesting probe to investigate how ortho steric effects modulate the robust CO···CO and π-stacking synthons documented in the para-substituted series. Single-crystal X-ray diffraction of this compound could reveal new supramolecular motifs relevant to crystal engineering and materials science [1].

Computational Chemistry and Docking-Based Virtual Screening Campaigns

With its predicted drug-like physicochemical profile (MW 315.75 g/mol, moderate calculated logP, 0–1 Rule-of-Five violations) [4] and no previously annotated biological activity in ChEMBL or BindingDB, 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is a suitable candidate for virtual screening against novel protein targets. Its unique ortho-methylphenoxy architecture distinguishes it from the millions of commercially available screening compounds, providing a scaffold with established synthetic accessibility and favorable property predictions for hit identification [4].

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